![molecular formula C12H13F2N3O B15050904 3-[({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol](/img/structure/B15050904.png)
3-[({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol is a chemical compound that features a difluoromethyl group attached to a pyrazole ring, which is further connected to a phenol group through an aminomethyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol typically involves multiple steps, starting from readily available precursorsThe final step involves the coupling of the pyrazole derivative with a phenol derivative through an aminomethyl linkage .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
3-[({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the difluoromethyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while reduction of a nitro group can yield an amine .
Applications De Recherche Scientifique
3-[({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of agrochemicals and other industrial products
Mécanisme D'action
The mechanism of action of 3-[({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The difluoromethyl group can enhance the compound’s binding affinity and specificity for its target .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound also features a difluoromethyl group attached to a pyrazole ring and is used as an intermediate in the synthesis of fungicides.
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: Known for its antifungal activity, this compound is used in the development of agricultural fungicides.
Uniqueness
3-[({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol is unique due to its specific structural features, which include the aminomethyl linkage and the phenol group.
Propriétés
Formule moléculaire |
C12H13F2N3O |
|---|---|
Poids moléculaire |
253.25 g/mol |
Nom IUPAC |
3-[[[2-(difluoromethyl)pyrazol-3-yl]methylamino]methyl]phenol |
InChI |
InChI=1S/C12H13F2N3O/c13-12(14)17-10(4-5-16-17)8-15-7-9-2-1-3-11(18)6-9/h1-6,12,15,18H,7-8H2 |
Clé InChI |
BYCVCSKCQRYNMD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)O)CNCC2=CC=NN2C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


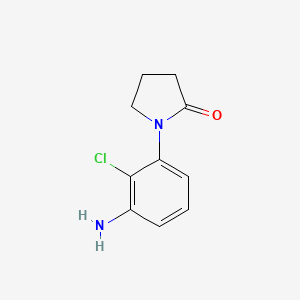
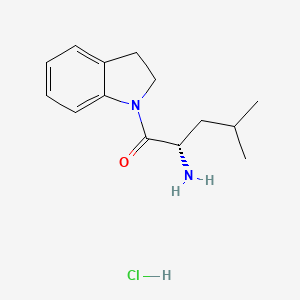
![4-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}amino)butan-1-ol](/img/structure/B15050833.png)
![3-{[(5-fluorothiophen-2-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B15050834.png)
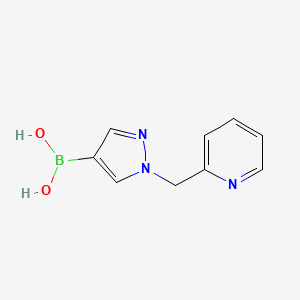
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B15050845.png)
![1-Methyl-N-[(1-methyl-1H-pyrrol-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B15050853.png)
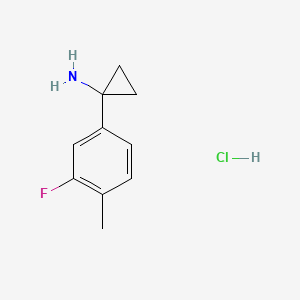
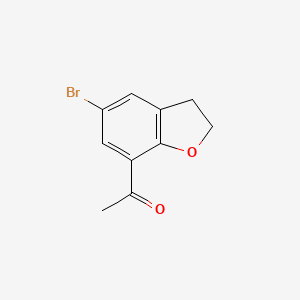
![[(2R)-3-carboxy-2-[(3-hydroxybutanoyl)oxy]propyl]trimethylazanium](/img/structure/B15050876.png)
![3-cyclopropyl-N-[(3,5-difluorophenyl)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B15050877.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B15050897.png)
![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B15050913.png)

